molecular formula C19H23NO3 B267117 4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide

4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide

Cat. No. B267117
M. Wt: 313.4 g/mol
InChI Key: CXOYUEBAAUMMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound commonly known as GW501516 or Cardarine. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). GW501516 has been extensively studied for its potential applications in various fields of scientific research.

Mechanism of Action

GW501516 acts as a selective agonist of PPARδ, a nuclear receptor that regulates gene expression in various tissues. PPARδ activation has been shown to increase fatty acid oxidation and improve glucose metabolism, leading to improved endurance and increased fat burning.
Biochemical and Physiological Effects:
GW501516 has been shown to increase endurance and improve fat burning in animal models. It has also been shown to improve glucose metabolism and reduce inflammation in various tissues, making it a potential treatment for metabolic disorders and related conditions.

Advantages and Limitations for Lab Experiments

One advantage of GW501516 is its selectivity for PPARδ, which allows for targeted effects on metabolic pathways. However, its potential for off-target effects and toxicity must be carefully considered in laboratory experiments.

Future Directions

1. Further studies on the potential anti-cancer properties of GW501516.
2. Investigation of the effects of GW501516 on mitochondrial function and oxidative stress.
3. Studies on the potential use of GW501516 as a treatment for metabolic disorders and related conditions.
4. Investigation of the long-term effects of GW501516 on metabolic pathways and overall health.

Synthesis Methods

GW501516 is synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoronitrobenzene with isopropylamine, followed by the reduction of the nitro group and the coupling reaction with 4-(2-methoxyethoxy)aniline.

Scientific Research Applications

GW501516 has been studied for its potential applications in various fields of scientific research, including exercise physiology, metabolic disorders, and cancer research. It has been shown to improve endurance and increase fat burning in animal models, making it a potential treatment for obesity and related metabolic disorders. GW501516 has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

4-isopropyl-N-[4-(2-methoxyethoxy)phenyl]benzamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C19H23NO3/c1-14(2)15-4-6-16(7-5-15)19(21)20-17-8-10-18(11-9-17)23-13-12-22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

CXOYUEBAAUMMAS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCOC

Origin of Product

United States

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